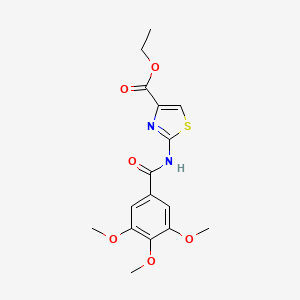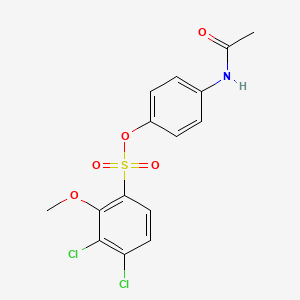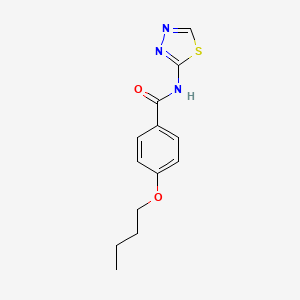
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C16H18N2O6S and a molecular weight of 366.39 . It is a type of thiazole ester .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, related compounds have been synthesized through various methods. For instance, a thiazole ester was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring attached to a carboxylate group . The molecule is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 366.39 . Further physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized and characterized using various spectroscopic techniques such as NMR, FT-IR, UV-Vis, and SC-XRD. These compounds, including similar derivatives of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate, demonstrate potential in technology applications due to their significant nonlinear optical (NLO) properties (Haroon et al., 2019).
Antimicrobial and Antioxidant Properties
- A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been evaluated for their antimicrobial and antioxidant activities. Specific derivatives have shown promising results as antioxidant agents with considerable free radical scavenging activity (Haroon et al., 2021).
Anticancer Activity
- New heterocycles derived from similar thiazole compounds have been synthesized and evaluated for their anticancer activity. Some compounds displayed potent activity against human cancer cell lines (Abdel-Motaal et al., 2020).
Antiviral Applications
- The antiviral potential of thiazole derivatives is also notable. Molecular docking methods have predicted the potential of certain compounds as therapeutic targets for SARS-CoV-2 (COVID-19), showing good binding affinities and inhibition constants (Haroon et al., 2021).
Optical and Electronic Properties
- Thiazole derivatives have been studied for their electronic structure and properties using density functional theory (DFT) methods, highlighting their potential in optoelectronic applications due to favorable NLO characteristics (Haroon et al., 2020).
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the biosynthesis of peptidoglycan, leading to the weakening of bacterial cell walls . This results in the inhibition of bacterial growth and proliferation, thereby exerting an antibacterial effect .
Pharmacokinetics
The compound’s molecular weight (36639) and LogP (267090) suggest that it may have good bioavailability .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature for optimal stability
Eigenschaften
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-11(21-2)13(23-4)12(7-9)22-3/h6-8H,5H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGZQNJELGQPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)



![1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2782540.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782542.png)
![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)


![Benzo[d][1,3]dioxol-5-yl(3-(4-benzylpiperidine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2782553.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2782554.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2782555.png)
